7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(2-methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-12-18(21(24)29)19(14-8-6-7-9-15(14)30-2)28-23(25-12)26-22(27-28)13-10-16(31-3)20(33-5)17(11-13)32-4/h6-11,19H,1-5H3,(H2,24,29)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKFAEPQHWDZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=CC=C4OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its natural substrates . This results in the disruption of the cell cycle progression, leading to the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating . Additionally, the compound has been shown to induce apoptosis within cells , further contributing to its anti-proliferative effects.
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . This suggests that the compound could potentially be effective in the treatment of certain types of cancer.
Biological Activity
The compound 7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be summarized as follows:
- Molecular Formula : C20H24N4O5
- Molecular Weight : 396.43 g/mol
The compound features a triazolo-pyrimidine core with methoxy and trimethoxy phenyl substituents that may influence its biological properties.
Biological Activity Overview
Research indicates that triazolo-pyrimidines exhibit a variety of biological activities including:
- Anticancer Activity : Many derivatives show significant antiproliferative effects against various cancer cell lines.
- Antibacterial Properties : Some compounds in this class demonstrate efficacy against pathogenic bacteria.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. For instance:
- Cell Line Studies : In vitro studies using MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines have shown that related compounds exhibit IC50 values ranging from 9.1 µg/mL to lower concentrations depending on the specific derivative tested .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 7Ag | MCF-7 | 9.1 |
| 7Af | MDA-MB-231 | 10.5 |
These findings suggest that modifications in the chemical structure can significantly enhance cytotoxicity against cancer cells.
Antibacterial Activity
The antibacterial properties of this class of compounds are also noteworthy. For example:
- Efficacy Against Pathogens : Compounds similar to the triazolo-pyrimidine framework have shown activity against several human pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The antibacterial activity is often attributed to the presence of multiple methoxy groups which enhance lipophilicity and membrane penetration .
Anti-inflammatory Effects
The anti-inflammatory potential is another important aspect of these compounds:
- Mechanisms of Action : The anti-inflammatory effects may be mediated through inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB. For instance, derivatives have been reported to exhibit significant reductions in inflammation markers in vivo at doses comparable to conventional anti-inflammatory drugs .
Case Studies
A few case studies illustrate the biological activity of similar compounds:
- Study on Antiproliferative Effects :
- Antibacterial Testing :
Scientific Research Applications
Anticancer Applications
Research indicates that this compound exhibits potential anticancer properties. Various studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms involved include:
- Inhibition of cell proliferation : The compound has shown effectiveness against several cancer cell lines, including breast and lung cancer cells.
- Mechanisms of action : It may interact with key signaling pathways involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. It demonstrates significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 0.21 |
| Staphylococcus aureus | 0.15 |
| Pseudomonas aeruginosa | 0.21 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and highlighted the efficacy of this compound in inducing apoptosis through mitochondrial pathways.
- Restoration of Antibiotic Sensitivity : Another investigation focused on its ability to restore sensitivity in resistant bacterial strains when used in combination with traditional antibiotics.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazolo[1,5-a]pyrimidine scaffold is highly versatile, with substitutions significantly altering physicochemical and biological properties. Key analogues include:
Key Observations :
- Methoxy vs.
- Carboxamide vs.
Key Observations :
Physicochemical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
